molecular formula C14H22NO+ B13406010 N-Benzyl(2-hydroxycyclohexyl)methanaminium CAS No. 77612-17-0

N-Benzyl(2-hydroxycyclohexyl)methanaminium

Cat. No.: B13406010
CAS No.: 77612-17-0
M. Wt: 220.33 g/mol
InChI Key: YJLQAIUYPBPBBG-KBPBESRZSA-O
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Description

N-Benzyl(2-hydroxycyclohexyl)methanaminium is a chemical compound with the molecular formula C14H22NO It is a derivative of cyclohexanol, where the hydroxyl group is substituted at the second position, and the nitrogen atom is bonded to a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl(2-hydroxycyclohexyl)methanaminium typically involves the reaction of 2-hydroxycyclohexanone with benzylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

2-hydroxycyclohexanone+benzylamineThis compound\text{2-hydroxycyclohexanone} + \text{benzylamine} \rightarrow \text{this compound} 2-hydroxycyclohexanone+benzylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl(2-hydroxycyclohexyl)methanaminium undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce different amine compounds.

Scientific Research Applications

N-Benzyl(2-hydroxycyclohexyl)methanaminium has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl(2-hydroxycyclohexyl)methanaminium involves its interaction with specific molecular targets. The hydroxyl group and the benzylamine moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl(2-hydroxycycloheptyl)methanaminium: Similar structure but with a seven-membered ring instead of a six-membered ring.

    N-Benzyl(2-hydroxycyclopentyl)methanaminium: Similar structure but with a five-membered ring.

Uniqueness

N-Benzyl(2-hydroxycyclohexyl)methanaminium is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties

Properties

CAS No.

77612-17-0

Molecular Formula

C14H22NO+

Molecular Weight

220.33 g/mol

IUPAC Name

benzyl-[[(1S,2S)-2-hydroxycyclohexyl]methyl]azanium

InChI

InChI=1S/C14H21NO/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-3,6-7,13-16H,4-5,8-11H2/p+1/t13-,14-/m0/s1

InChI Key

YJLQAIUYPBPBBG-KBPBESRZSA-O

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C[NH2+]CC2=CC=CC=C2)O

Canonical SMILES

C1CCC(C(C1)C[NH2+]CC2=CC=CC=C2)O

Origin of Product

United States

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